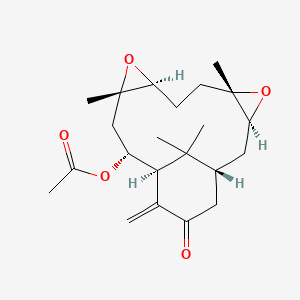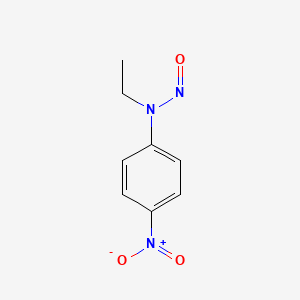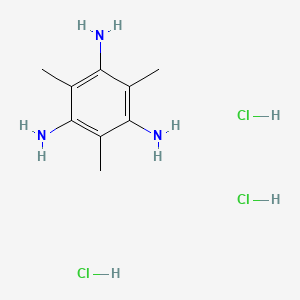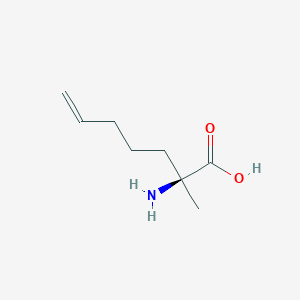
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using various spectroscopic methods like X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Alternative Synthesis Approaches
- Synthesis of Dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: A study by Öztaşkın et al. (2011) presented an alternative synthesis method for a compound closely related to your query, highlighting its biological activity (Öztaşkın, Göksu, & SeÇen, 2011).
Photoamination Studies
- Photoaminations with Ammonia: Yamashita et al. (1993) conducted photoaminations of certain naphthalene derivatives with ammonia, demonstrating the synthesis of aminotetralins, which are structurally related to your compound (Yamashita et al., 1993).
Stereochemistry and Reduction Studies
- Stereoselective Reduction of Acyl Protected Aminonaphthyl Ketones: Wei-dong (2013) researched the stereoselective reduction of acyl-protected derivatives of tetrahydronaphthalen-1-amine, which is crucial for producing bioactive compounds (Men Wei-dong, 2013).
Enantioselective Synthesis
- Synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid: Ainge et al. (2003) developed a two-stage synthesis process for a compound structurally similar to your query, employing a combination of Wittig olefination and Sharpless asymmetric dihydroxylation (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).
Chemoenzymatic Synthesis
- Synthesis of Precursors for Receptor Agonists: Orsini et al. (2002) used a chemoenzymatic protocol to synthesize (2R)-2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, an important precursor for serotonin receptor agonists (Orsini, Sello, Travaini, & Gennaro, 2002).
Crystallography and Molecular Structure
- Structural Studies of Derivatives: Zhang et al. (2006) explored the molecular structure of a compound synthesized from 1,2,3,4-tetrahydronaphthalen-1-amine, demonstrating its potential in forming hydrogen bonds and crystal structures (Guangyou Zhang, Wanhui Wang, Jian-guo Chang, & Hai‐Min Zhang, 2006).
Exploring Receptor Affinity
- Investigation of Sigma(2) Receptor Affinity: Berardi et al. (2009) conducted a study on analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, exploring their affinity for sigma(2) receptors (Berardi et al., 2009).
Total Synthesis of Complex Molecules
- Efforts Towards Total Synthesis of Elisabethin A: Kaiser et al. (2023) conducted studies relevant to the total synthesis of complex molecules, utilizing tetrahydronaphthalenes as intermediates (Kaiser, Weil, Gärtner, & Enev, 2023).
Use as Chiral Auxiliary
- Asymmetric Reformatsky Reactions: Orsini et al. (2005) demonstrated the use of a derivative of tetrahydronaphthalen-1-amine as a chiral auxiliary in Reformatsky-type reactions, showcasing its utility in stereoselective synthesis (Orsini, Sello, Manzo, & Elvira Maria Lucci, 2005).
Activation for Cycloadditions
- Activation of Styrenes for Diels−Alder Cycloadditions: Kolis et al. (1998) explored the activation of styrenes for Diels−Alder cycloadditions, involving tetrahydronaphthalene complexes, which are important for synthesizing functionalized tetralins and decalins (Kolis, Chordia, Liu, Kopach, & Harman, 1998).
Receptor Binding Studies
- Multireceptorial Binding Reinvestigation: Berardi et al. (2001) investigated the binding affinity of sigma ligands, including derivatives of tetrahydronaphthalen-1-amine, towards various receptors (Berardi, Ferorelli, Colabufo, Leopoldo, Perrone, & Tortorella, 2001).
Electron Transfer Studies
- Electron Transfer in Contact Charge Transfer Complexes: Kojima et al. (1989) researched the electron transfer resulting from the excitation of charge transfer complexes involving tetrahydronaphthalene derivatives (Kojima, Sakuragi, & Tokumaru, 1989).
Large-Scale Stereoselective Processes
- Development of Stereoselective Synthesis Processes: Han et al. (2007) developed a large-scale, stereoselective process for synthesizing a derivative of tetrahydronaphthalen-1-amine, highlighting the industrial scale-up potential (Han, Koenig, Zhao, Su, Singh, & Bakale, 2007).
Organoboron Compound Studies
- Structural Studies of Organoboron Compounds: Kliegel et al. (1989) conducted detailed studies on the structure and synthesis of organoboron compounds related to tetrahydronaphthalene (Kliegel, Tajerbashi, Rettig, & Trotter, 1989).
Synthesis of Derivatives
- Synthesis of Tetrahydronaphthylamine Derivatives: Nomura et al. (1974) synthesized various amino-substituted derivatives of tetrahydronaphthalene, contributing to the broader understanding of its chemical versatility (Nomura, Adachi, Hanai, Sachiko, & Mitsuhashi, 1974).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11H,2-4,12H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZQKVKVDOXQJG-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2N)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CCC[C@@H]2N)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione](/img/structure/B3067271.png)


![10-formyl-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl benzoate](/img/structure/B3067285.png)


![(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole](/img/structure/B3067297.png)



![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3067326.png)
![5-[1-[[(1S,2S)-2-aMinocyclohexyl]aMino]ethylidene]-1,3-diMethyl-2,4,6(1H,3H,5H)-PyriMidinetrione](/img/structure/B3067345.png)